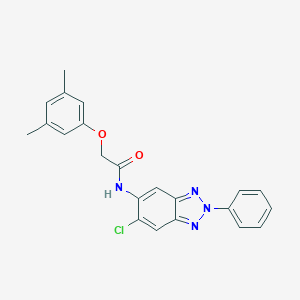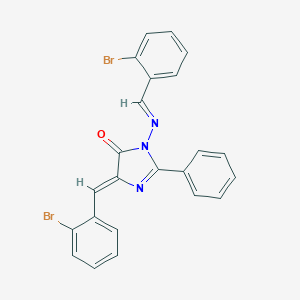![molecular formula C17H15ClN4O2S B237229 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide, also known as BTA-1, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and topoisomerases. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.
実験室実験の利点と制限
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, there are also limitations to working with this compound. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, this compound has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. One area of research is the development of this compound as a cancer therapy. Further studies are needed to optimize the therapeutic potential of this compound and to determine its efficacy in vivo. Another area of research is the development of this compound as an anti-inflammatory agent. Studies are needed to determine the optimal dosing and delivery methods for this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of this compound as an antibiotic, particularly in the context of antibiotic-resistant bacteria.
合成法
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-chloronicotinic acid, which is then reacted with thionyl chloride to produce 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have anti-microbial effects against a range of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C17H15ClN4O2S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-4-14(23)22-17-21-12-7-6-10(9-13(12)25-17)20-16(24)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,24)(H,21,22,23) |
InChIキー |
GGTDEHDKKUMRJB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
正規SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)